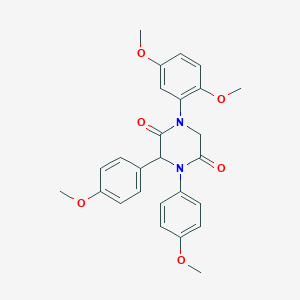

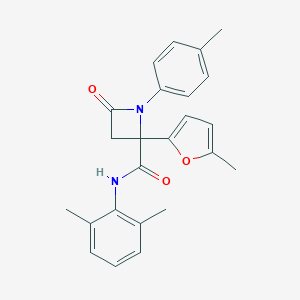

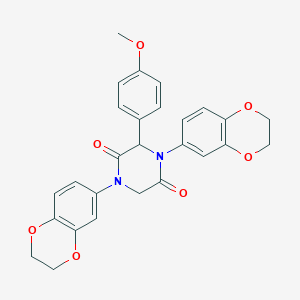

![molecular formula C28H42O7 B242441 1,3-Benzenedicarboxaldehyde, 5-[(1R)-1-[(1S,4R,4aR,6R,8aS)-decahydro-4-hydroxy-6-(1-hydroxy-1-methylethyl)-4,8a-dimethyl-1-naphthalenyl]-3-methylbutyl]-2,4,6-trihydroxy- CAS No. 179388-54-6](/img/structure/B242441.png)

1,3-Benzenedicarboxaldehyde, 5-[(1R)-1-[(1S,4R,4aR,6R,8aS)-decahydro-4-hydroxy-6-(1-hydroxy-1-methylethyl)-4,8a-dimethyl-1-naphthalenyl]-3-methylbutyl]-2,4,6-trihydroxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Macrocarpal J is a natural product found in Eucalyptus globulus with data available.

Wissenschaftliche Forschungsanwendungen

Chemical Transformation and Synthesis

1,3-Benzenedicarboxaldehyde derivatives play a crucial role in chemical synthesis. For instance, they are involved in the transformation of D-xylose to complex structures through Knoevenagel condensation and successive chemical reactions, showcasing their utility in constructing highly oxygenated compounds (Tadano et al., 1987). Moreover, these compounds are fundamental in the synthesis of isotopically labeled compounds, such as 1,2-benzenedicarboxaldehyde-d6, through ozonization and subsequent chemical processes (Kwant, 1978).

Organic Chemistry and Reaction Studies

1,3-Benzenedicarboxaldehyde derivatives are pivotal in exploring different organic reactions and synthetic strategies. They are utilized in the synthesis of highly substituted biaryls via aromatic metallation, showcasing their versatility in organic synthesis (Epsztajn et al., 1993). Additionally, these derivatives play a role in the kinetic studies of Diels–Alder adducts of activated benzoquinones, contributing to our understanding of reaction mechanisms and the influence of various factors on these reactions (Santos et al., 1993).

Novel Compounds and Material Synthesis

The versatility of 1,3-Benzenedicarboxaldehyde derivatives extends to the synthesis of novel compounds with potential applications in various fields. For instance, these derivatives are used in the preparation of optically active compounds through stereochemistry-based reactions (Jephcote et al., 1989). They also contribute to the photochemical enolization of ortho-alkylbenzaldehydes, leading to the formation of compounds with different chemical properties (Horii et al., 1974).

Wirkmechanismus

Macrocarpal I, also known as 5-[(1R)-1-[(1S,4R,4Ar,6R,8aS)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde or 1,3-Benzenedicarboxaldehyde, 5-[(1R)-1-[(1S,4R,4aR,6R,8aS)-decahydro-4-hydroxy-6-(1-hydroxy-1-methylethyl)-4,8a-dimethyl-1-naphthalenyl]-3-methylbutyl]-2,4,6-trihydroxy-, is a phloroglucinol coupled sesquiterpenoid with antifungal activity .

Biochemische Analyse

Biochemical Properties

Macrocarpals, including Macrocarpal I, are structurally characterized by isopentyl phloroglucinol dialdehyde fused to various sesquiterpene skeletons . They are known to show several interesting biological activities such as antibacterial activity, inhibitory activity of HIV-RTase, aldose reductase, and glucosyltransferase

Cellular Effects

Macrocarpal I has been found to have antifungal activity, particularly against C. glabrata This suggests that it may influence cell function by disrupting normal fungal cell processes

Eigenschaften

| 179388-54-6 | |

Molekularformel |

C28H42O7 |

Molekulargewicht |

490.6 g/mol |

IUPAC-Name |

5-[1-[(1S,4R,4aR,6R,8aS)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C28H42O7/c1-15(2)11-17(22-24(32)18(13-29)23(31)19(14-30)25(22)33)20-8-10-28(6,35)21-12-16(26(3,4)34)7-9-27(20,21)5/h13-17,20-21,31-35H,7-12H2,1-6H3/t16-,17?,20+,21-,27+,28-/m1/s1 |

InChI-Schlüssel |

PXQFFMATXFLUPK-FBWULOCESA-N |

Isomerische SMILES |

CC(C)CC([C@@H]1CC[C@@]([C@H]2[C@]1(CC[C@H](C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |

SMILES |

CC(C)CC(C1CCC(C2C1(CCC(C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |

Kanonische SMILES |

CC(C)CC(C1CCC(C2C1(CCC(C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |

Aussehen |

Yellow powder |

Synonyme |

macrocarpal I |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of the research paper regarding Macrocarpal I and its effect on colorectal cancer?

A: The research paper primarily focuses on demonstrating the inhibitory effect of Macrocarpal I on the growth of colorectal cancer cells []. While the specific mechanisms and targets are not fully elucidated in this paper, the findings suggest that Macrocarpal I holds promise as a potential therapeutic agent for colorectal cancer.

Q2: Are there any in vivo studies mentioned in the research paper to support the anticancer activity of Macrocarpal I?

A: The provided abstract does not specify whether in vivo studies were conducted []. Further investigation into the full text of the research paper is needed to determine if in vivo data supporting the anticancer activity of Macrocarpal I are available.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

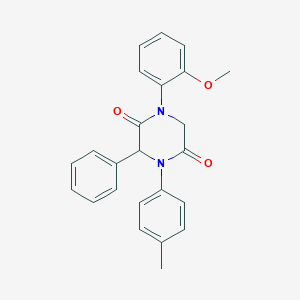

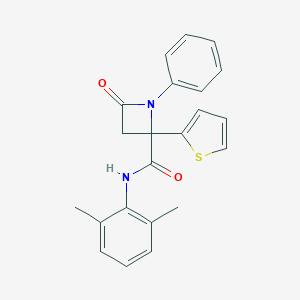

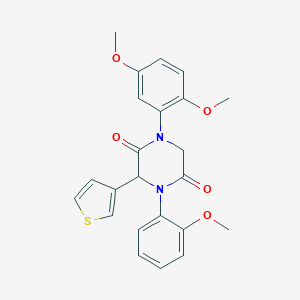

![3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242366.png)

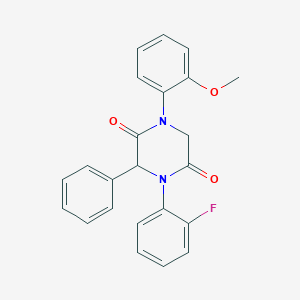

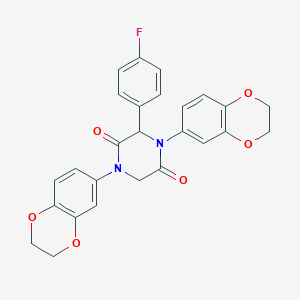

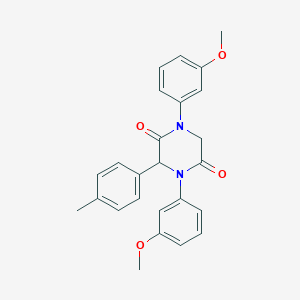

![3-[4-(Dimethylamino)phenyl]-1-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242381.png)

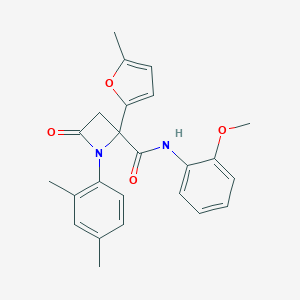

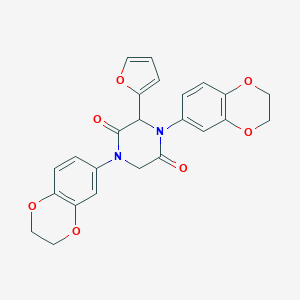

![1,4-Bis(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242388.png)